Paliperidone

Description

Paliperidone is the primary active metabolite of risperidone. The mechanism of action is unknown but it is likely to act via a similar pathway to risperidone. It has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism. This compound is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of the other effects of the drug. This compound was approved by the FDA for treatment of schizophrenia on December 20, 2006. It is available as an extended-release tablet, a once-monthly intramuscular injection, an every-three-month intramuscular injection, and a twice-yearly gluteal injection.

This compound is an Atypical Antipsychotic.

This compound is a second generation (atypical) antipsychotic agent that is available in both oral and long acting parenteral forms and is used in the treatment of schizophrenia and schizoaffective disorder. This compound is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 6 investigational indications. This drug has a black box warning from the FDA.

See also: this compound Palmitate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

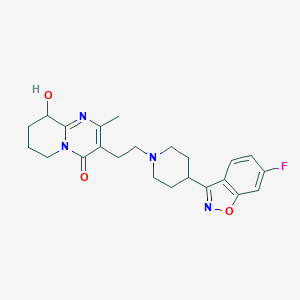

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049059 | |

| Record name | Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paliperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH, 2.97e-01 g/L | |

| Record name | Paliperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paliperidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paliperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from 2-propanol | |

CAS No. |

144598-75-4 | |

| Record name | Paliperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144598-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paliperidone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144598754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paliperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838F01T721 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paliperidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paliperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179.8 °C | |

| Record name | Paliperidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Preclinical Pharmacokinetic Profile of Paliperidone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetics of paliperidone, an atypical antipsychotic, in key preclinical animal models. This compound, the primary active metabolite of risperidone, is utilized in the treatment of schizophrenia and schizoaffective disorder.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) in animals is crucial for the non-clinical development and successful translation of this drug to human use. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows.

Overview of this compound's Pharmacokinetics

This compound is a benzisoxazole derivative that acts as a central dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][3][4] In preclinical species such as rats and dogs, this compound demonstrates effective oral absorption, although its penetration across the blood-brain barrier is somewhat limited due to its lower lipophilicity compared to its parent drug, risperidone. The drug undergoes extensive biotransformation, primarily through hydroxylation, N-dealkylation, and benzisoxazole scission, with feces being the major route of excretion. Notably, the metabolic pathways observed in animals are similar to those in humans.

Long-acting injectable (LAI) formulations of this compound palmitate have been developed to improve patient compliance, offering sustained release over extended periods.[5][6] Preclinical studies on these formulations are essential for understanding their in vivo release characteristics and establishing a reliable model for human pharmacokinetic predictions.[5][7]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for evaluating this compound in preclinical models.

Animal Models and Dosing

-

Species: Wistar rats, Sprague-Dawley (SD) rats, Beagle dogs, and mice are commonly used models.[5][8][9][10]

-

Oral Administration:

-

Intramuscular Administration (Long-Acting Formulations):

-

This compound palmitate is administered via intramuscular injection, often in the thigh muscle.[5]

-

Doses in rats have been around 16 mg/kg, while in rabbits, a dose of 4.5 mg/kg has been used.[5][9] In other rat studies, doses of 20 mgEq./kg for a 1-month depot and 70 mgEq./kg for a 3-month depot have been evaluated.[7]

-

In dogs, monthly intramuscular injections of 5, 10, and 40 mg eq./kg have been studied.[14]

-

Sample Collection and Processing

-

Blood Sampling:

-

Plasma Preparation:

-

Blood samples are centrifuged to separate the plasma.

-

The resulting plasma is stored, typically at -20°C or lower, until analysis.[15]

-

-

Tissue Distribution:

-

For tissue distribution studies, animals are euthanized at various time points post-dose.

-

Tissues of interest (e.g., brain, heart, spleen, kidney, lung, liver) are harvested, homogenized, and processed to extract the drug for quantification.[8]

-

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of this compound in biological matrices due to its high sensitivity and specificity.[5]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Validation:

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models.

Table 1: Pharmacokinetics of Oral this compound in Rats

| Parameter | Value | Conditions | Reference |

| AUC | 6102 ± 900.9 ng·h/mL | 20 mg/kg oral dose, with ILE infusion | [8] |

| 3407 ± 992.1 ng·h/mL | 20 mg/kg oral dose, with AR infusion | [8] | |

| t½ | 4.1 ± 0.9 h | 20 mg/kg oral dose, with ILE infusion | [8] |

| 2.2 ± 0.4 h | 20 mg/kg oral dose, with AR infusion | [8] |

ILE: Intravenous lipid emulsion; AR: Acetated Ringer's solution

Table 2: Pharmacokinetics of Intramuscular this compound Palmitate

| Species | Dose | Cmax (ng/mL) | Tmax (days) | AUC (0-28 days) (ng·h/mL) | t½ (days) | Reference |

| Wistar Rat | 16 mg/kg | 51 ± 29 | 7 | 18,597 | ~8 | [5][9] |

| SD Rat | 16 mg/kg | 95 ± 28 | 7 | 21,865 | ~8 | [5][9] |

| Rabbit | 4.5 mg/kg | 39 ± 12 | 7 | 18,120 | ~10 | [5][9] |

Table 3: Plasma Protein Binding of this compound

| Species | This compound (% bound) | Risperidone (% bound) | Reference |

| Human | 77.4 | 90.0 | [19] |

| Rat | 74.7 | 88.2 | [19] |

| Dog | 79.7 | 91.7 | [19] |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for preclinical pharmacokinetic studies of this compound.

Discussion and Conclusion

The preclinical pharmacokinetic data for this compound reveal several key characteristics. Following oral administration in rats, the drug is absorbed, and its elimination half-life is in the range of a few hours.[8] For the long-acting intramuscular formulations of this compound palmitate, the absorption is slow and gradual, with Tmax occurring around 7 days post-injection in both rats and rabbits.[5][9] This extended-release profile results in a long apparent half-life of 8-10 days in these species.[5][9]

The plasma protein binding of this compound is moderate and relatively consistent across species, ranging from 74.7% in rats to 79.7% in dogs.[19] This is lower than the protein binding of its parent compound, risperidone.[19]

References

- 1. The preclinical discovery and development of this compound for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic drug evaluation of this compound in the treatment of schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. jneuropsychiatry.org [jneuropsychiatry.org]

- 5. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with this compound palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Welcome to the Population Approach Group in Europe [page-meeting.org]

- 8. Effect of lipid emulsion infusion on this compound pharmacokinetics in the acute overdose rat model: A potential emergency treatment for this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Studies on the acute toxicity, pharmacokinetics and pharmacodynamics of this compound derivatives--comparison to this compound and risperidone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and this compound in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and this compound in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpbs.com [ijpbs.com]

- 19. Plasma protein binding of risperidone and its distribution in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Paliperidone as an Active Metabolite of Risperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of paliperidone, the primary active metabolite of the atypical antipsychotic risperidone. It delves into the core aspects of its pharmacology, from the metabolic conversion of the parent drug to its distinct pharmacokinetic and pharmacodynamic profiles. This document is intended to be a comprehensive resource, offering detailed experimental protocols for key analytical and in-vitro studies, alongside a thorough comparison of the receptor binding affinities and signaling pathways of both risperidone and this compound. Quantitative data are presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

Risperidone, a widely prescribed second-generation antipsychotic, undergoes extensive metabolism in the liver to form its principal active metabolite, 9-hydroxyrisperidone, now known as this compound.[1][2] this compound itself is a marketed antipsychotic agent, and understanding its relationship with risperidone is crucial for drug development, clinical pharmacology, and personalized medicine.[2] This guide elucidates the key differences and similarities between these two compounds, providing a technical foundation for researchers in the field.

Metabolic Conversion of Risperidone to this compound

The primary metabolic pathway for risperidone is hydroxylation at the 9-position of the pyrimidinone moiety to form this compound.[3] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4.[3][4] The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the rate of this conversion, categorizing individuals into poor, intermediate, extensive, and ultrarapid metabolizers.[1][5]

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity exhibit slower conversion of risperidone to this compound, leading to higher plasma concentrations of the parent drug and lower concentrations of the metabolite.[5][6]

-

Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function and represent the most common phenotype.

-

Ultrarapid Metabolizers (UMs): Characterized by multiple copies of the CYP2D6 gene, these individuals metabolize risperidone more rapidly, resulting in lower risperidone and higher this compound plasma levels.[7]

The metabolic ratio of risperidone to this compound in plasma can serve as a phenotypic marker for CYP2D6 activity.[8]

Comparative Pharmacokinetics

The pharmacokinetic profiles of risperidone and this compound exhibit key differences that are influenced by formulation and the patient's CYP2D6 genotype. While the half-life of risperidone is relatively short in extensive metabolizers (around 3 hours), the "active moiety" (the sum of risperidone and this compound) has a much longer half-life of approximately 20 hours in both poor and extensive metabolizers.[9]

| Parameter | Risperidone (Oral) | This compound (Oral ER) | Notes |

| Tmax (hours) | 1-2 | ~24 | Time to reach maximum plasma concentration. |

| Half-life (hours) | ~3 (EMs); ~20 (PMs) | ~23 | In extensive metabolizers (EMs), risperidone's half-life is short, while in poor metabolizers (PMs) it is significantly longer. The active moiety half-life is around 20 hours for both. |

| Metabolism | Primarily hepatic (CYP2D6, CYP3A4) | Limited hepatic metabolism | This compound is mainly eliminated unchanged by the kidneys. |

| Renal Excretion | Minor (as unchanged drug) | Major (59% as unchanged drug) | |

| Protein Binding (%) | ~90 | ~74 | |

| Bioavailability (%) | ~70 | ~28 | This compound's oral bioavailability is lower due to its formulation. |

Table 1: Comparative Pharmacokinetic Parameters of Oral Risperidone and this compound.

Comparative Pharmacodynamics and Receptor Binding

Both risperidone and this compound are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, which is believed to be the primary mechanism of their antipsychotic action.[2] However, they exhibit subtle but potentially significant differences in their receptor binding affinities. Notably, some studies suggest that this compound has a higher affinity for D2 receptors compared to risperidone.[2] The ratio of 5-HT2A to D2 receptor antagonism is a key characteristic of atypical antipsychotics, and differences in this ratio between risperidone and this compound may contribute to variations in their clinical profiles.[2]

| Receptor | Risperidone Ki (nM) | This compound Ki (nM) |

| Dopamine D1 | 9.9 | 16 |

| Dopamine D2 | 3.13 - 4.2 | 0.86 - 5.9 |

| Dopamine D3 | 10.4 | 7.3 |

| Dopamine D4 | 7.2 | 7.3 |

| Serotonin 5-HT1A | 330 | 550 |

| Serotonin 5-HT2A | 0.16 - 0.39 | 0.25 - 0.61 |

| Serotonin 5-HT2C | 5.1 | 30 |

| Serotonin 5-HT7 | 2.1 | 1.1 |

| α1-Adrenergic | 0.8 | 1.1 |

| α2-Adrenergic | 1.9 | 3.3 |

| Histamine H1 | 2.9 | 7.3 |

| Muscarinic M1 | >10,000 | >10,000 |

Table 2: Comparative Receptor Binding Affinities (Ki) of Risperidone and this compound. Data compiled from multiple sources. Lower Ki values indicate higher binding affinity.

Signaling Pathways

The therapeutic and adverse effects of risperidone and this compound are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). Antagonism of these receptors by risperidone and this compound blocks the downstream signaling cascade that normally leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are coupled to Gq/G11 proteins. Their antagonism by risperidone and this compound inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

Quantification of Risperidone and this compound in Human Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of risperidone and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human plasma samples

-

Risperidone and this compound analytical standards

-

Internal standard (e.g., a deuterated analog)

-

Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode)

-

Methanol, acetonitrile, formic acid, ammonium acetate (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 50 µL of internal standard solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of water to dilute the sample.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

-

Detect and quantify risperidone, this compound, and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentrations of risperidone and this compound in the plasma samples from the calibration curve.

-

In Vitro Metabolism of Risperidone using Human Liver Microsomes

This protocol describes a method to study the in vitro metabolism of risperidone to this compound using pooled human liver microsomes.[4][10]

Materials:

-

Pooled human liver microsomes

-

Risperidone

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (to stop the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein), and risperidone (at various concentrations).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to precipitate the proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant for the concentrations of risperidone and this compound using a validated LC-MS/MS method as described in section 6.1.

-

-

Data Analysis:

-

Plot the concentration of this compound formed over time to determine the rate of metabolism.

-

Calculate kinetic parameters such as Km and Vmax by performing the assay with varying concentrations of risperidone.

-

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol provides a general procedure for determining the binding affinity (Ki) of risperidone and this compound for the dopamine D2 receptor using a competitive radioligand binding assay.[11][12]

Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-Spiperone)

-

Risperidone and this compound

-

Non-specific binding agent (e.g., Butaclamol)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

-

Total Binding Wells:

-

Add assay buffer, a fixed concentration of [3H]-Spiperone (at its Kd), and the D2 receptor membrane preparation.

-

-

Non-specific Binding Wells:

-

Add assay buffer, [3H]-Spiperone, the D2 receptor membrane preparation, and a high concentration of the non-specific binding agent (e.g., 10 µM Butaclamol).

-

-

Competitive Binding Wells:

-

Add assay buffer, [3H]-Spiperone, the D2 receptor membrane preparation, and serial dilutions of either risperidone or this compound.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is the pharmacologically active metabolite of risperidone, and its formation is a critical determinant of the overall clinical effect of the parent drug. While sharing a primary mechanism of action through dopamine D2 and serotonin 5-HT2A receptor antagonism, risperidone and this compound exhibit distinct pharmacokinetic and pharmacodynamic profiles. These differences, largely driven by the influence of CYP2D6 metabolism and variations in receptor binding affinities, have important implications for drug development and clinical practice. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the nuanced relationship between these two important antipsychotic agents. A thorough understanding of the principles outlined herein is essential for the continued advancement of pharmacotherapy for psychotic disorders.

References

- 1. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Pharmacology of Risperidone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Influence of CYP2D6 Metabolizer Status on Risperidone and this compound Tolerability in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of this compound versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of risperidone in humans: a summary [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Metabolism of Risperidone on Isolated Microsomes of Rat Liver: Metabolite Identification and Profiling by RP-HPLC and LC-MS Techniques | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Central Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism of Paliperidone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paliperidone (9-hydroxyrisperidone) is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia and schizoaffective disorder. Its therapeutic efficacy is primarily attributed to a combination of potent antagonism at central dopamine D2 and serotonin 5-HT2A receptors.[1] This dual-receptor blockade is a hallmark of atypical antipsychotics, believed to contribute to a favorable efficacy and side-effect profile, particularly concerning a reduced propensity for extrapyramidal symptoms (EPS) compared to first-generation agents. This document provides a detailed examination of this compound's interaction with these two critical receptor systems, presenting quantitative binding and occupancy data, outlining the experimental protocols used to derive this data, and visualizing the associated molecular signaling pathways.

In Vitro Receptor Binding Affinity

This compound demonstrates high-affinity binding to both human dopamine D2 and serotonin 5-HT2A receptors. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. This compound's high affinity for the 5-HT2A receptor relative to the D2 receptor is a key characteristic of its pharmacological profile.[2]

Table 1: In Vitro Binding Affinity (Ki) of this compound

| Receptor Target | Binding Affinity (Ki) in nM |

|---|---|

| Serotonin 5-HT2A | 0.4 - 0.8 nM[3][4][5] |

| Dopamine D2 | ~1.4 nM[3] |

Data derived from in vitro studies using cloned human receptors.

Central Receptor Occupancy in Humans

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the in vivo occupancy of neuroreceptors by a drug. Studies with this compound have established a clear relationship between oral dose, plasma concentration, and the degree of D2 and 5-HT2A receptor blockade in the human brain. A therapeutic window for D2 receptor occupancy of 65-80% is generally considered optimal for antipsychotic efficacy while minimizing the risk of EPS.

Dopamine D2 Receptor Occupancy

PET studies demonstrate that this compound achieves dose-dependent occupancy of D2 receptors in the striatum and cortex. The extended-release (ER) formulation provides stable plasma concentrations, leading to consistent D2 receptor occupancy over the dosing interval.

Table 2: Dopamine D2 Receptor Occupancy by this compound ER in Patients with Schizophrenia

| Daily Dose (ER) | Brain Region | D2 Occupancy Range | Reference |

|---|---|---|---|

| 3 mg | Striatum & Temporal Cortex | 54.2% - 85.5% | [6] |

| 6 mg | Striatum | ~64% (at 22h post-dose) | [2] |

| 9 mg | Striatum & Temporal Cortex | 54.2% - 85.5% | [6] |

| 15 mg | Striatum & Temporal Cortex | 54.2% - 85.5% |[6] |

ER: Extended-Release. Occupancy values can vary based on individual patient pharmacokinetics and time of measurement.

Serotonin 5-HT2A Receptor Occupancy

This compound exhibits robust occupancy of 5-HT2A receptors, often at levels substantially higher than D2 receptor occupancy at therapeutic doses. This high 5-HT2A/D2 occupancy ratio is theorized to contribute to its atypical profile.

Table 3: Serotonin 5-HT2A and Dopamine D2 Receptor Occupancy in Healthy Subjects

| Formulation (Single Dose) | Plasma Concentration | Time Post-Dose | Receptor | Occupancy |

|---|---|---|---|---|

| 1 mg IR | 5.1 - 6.0 ng/mL | 4.5 h | 5-HT2A | ~65% |

| 1 mg IR | - | 2.5 h | D2 | ~48% |

| 6 mg ER | - | 22 h | D2 | ~64% |

IR: Immediate-Release; ER: Extended-Release. Data from a single-dose study in healthy volunteers.

Plasma Concentration and D2 Occupancy Relationship

A direct correlation exists between this compound plasma concentration and D2 receptor occupancy. An Emax model estimated that a plasma concentration of 4.9 ng/mL is associated with 50% of the maximal D2 receptor occupancy (KDapp).[2] Plasma concentrations of 10-17 ng/mL are estimated to achieve the therapeutic target of 70-80% D2 occupancy.[5]

Experimental Protocols

The quantitative data presented are derived from standardized preclinical and clinical experimental methodologies.

Protocol: In Vitro Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity from a specific receptor.

Key Methodological Steps:

-

Receptor Preparation: Homogenized cell membranes from cell lines engineered to express high densities of human D2 or 5-HT2A receptors are prepared and quantified.

-

Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the receptor preparation in the presence of various concentrations of the unlabeled test drug (this compound).

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol: In Vivo Receptor Occupancy via PET Imaging

This protocol outlines the measurement of central D2/5-HT2A receptor occupancy by this compound in human subjects.

Key Methodological Steps:

-

Subject Enrollment: Participants (healthy volunteers or patients with schizophrenia) are enrolled. For patient studies, a washout period from other antipsychotics may be required.

-

Baseline PET Scan: A baseline scan is performed prior to drug administration. The subject is injected with a specific radiotracer (e.g., [11C]raclopride for D2, [11C]M100,907 for 5-HT2A) and scanned to measure the baseline binding potential (BP_ND) of the tracer in receptor-rich regions (e.g., striatum, frontal cortex).

-

Drug Administration: The subject is administered a single or multiple doses of this compound and allowed to reach steady-state plasma concentrations.

-

Post-Dose PET Scan: A second PET scan is conducted at a time point corresponding to the expected peak or steady-state drug concentration. The same radiotracer is administered, and the post-dose binding potential is measured.

-

Blood Sampling: Venous blood samples are collected at intervals to determine the plasma concentration of this compound at the time of the PET scan.

-

Data Analysis: Receptor occupancy (Occ) is calculated as the percentage reduction in specific radiotracer binding from baseline: Occ (%) = 100 * (BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline. The relationship between occupancy, dose, and plasma concentration is then modeled.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | 5-HT2A receptor antagonist | Hello Bio [hellobio.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

Paliperidone: An In-depth Analysis of its Interaction with Adrenergic and Histaminergic Receptors

Introduction

Paliperidone, the primary active metabolite of risperidone, is a widely prescribed second-generation (atypical) antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[2][3][4][5] However, this compound's pharmacological profile extends to other receptor systems, including adrenergic and histaminergic receptors.[1][2][3][6] This activity is significant as it contributes not only to its therapeutic action but also to its side-effect profile, such as orthostatic hypotension and sedation.[2][6][4] This technical guide provides a detailed examination of this compound's effects on adrenergic and histaminergic receptors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Interaction with Adrenergic Receptors

This compound acts as an antagonist at both α1 and α2 adrenergic receptors.[1][3][7] This antagonism can explain some of the cardiovascular side effects observed with the drug, particularly orthostatic hypotension, which is linked to the blockade of α1-adrenergic receptors on blood vessels.[4][8] While both this compound and its parent compound, risperidone, interact with these receptors, some studies suggest that this compound exhibits a weaker affinity for α1 and α2-adrenergic receptors compared to risperidone.[9][10] this compound shows no significant affinity for β1- or β2-adrenergic receptors.[5][7]

Quantitative Binding Affinity Data

The binding affinity of this compound to adrenergic receptor subtypes is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference |

| α1-Adrenergic | 1.3 - 11 | [7] |

| α2-Adrenergic | Not consistently specified, but antagonism is noted. | [3][6][7] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. α1 and α2 receptors are coupled to different G-proteins and thus trigger distinct intracellular signaling cascades.

-

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Caption: α1-Adrenergic Gq signaling pathway and this compound's antagonistic effect.

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. When activated, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Caption: α2-Adrenergic Gi signaling pathway and this compound's antagonistic effect.

Interaction with Histaminergic Receptors

This compound is an antagonist of the histamine H1 receptor.[1][3][7] This action is thought to contribute to side effects such as sedation and weight gain.[4][11] Some evidence suggests that this compound has a higher affinity for H1 receptors compared to its parent compound, risperidone.[12]

Quantitative Binding Affinity Data

| Receptor Subtype | This compound Ki (nM) | Reference |

| Histamine H1 | 3.4 - 34 | [7] |

Signaling Pathway

The H1 receptor, similar to the α1-adrenergic receptor, is coupled to a Gq protein. Its activation initiates the same PLC-IP3/DAG signaling cascade, leading to an increase in intracellular calcium and activation of PKC. This compound's antagonism blocks this pathway.

Caption: Histamine H1 Gq signaling pathway and this compound's antagonistic effect.

Experimental Protocols

The quantitative data on this compound's receptor binding affinities and functional activity are determined through standardized in vitro assays.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are the gold standard for measuring the affinity of a drug for a receptor.[13][14] A competitive binding assay is used to determine the Ki of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.

Methodology:

-

Receptor Preparation: Cell membranes are prepared from cultured cell lines stably expressing the human receptor of interest (e.g., α1-adrenergic or H1) or from homogenized animal tissues known to be rich in these receptors. Protein concentration is determined using a standard method like the BCA assay.[15]

-

Assay Incubation: In a 96-well plate, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors) is incubated with the receptor preparation.[13][15]

-

Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the wells to compete with the radioligand for binding to the receptor.[14]

-

Control Wells:

-

Total Binding: Contains receptor preparation and radioligand only.

-

Non-specific Binding: Contains receptor, radioligand, and a high concentration of a known unlabeled antagonist to saturate all specific binding sites.[13]

-

-

Equilibration: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand.[13][14][15] The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[13]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (cAMP Accumulation Assay)

Functional assays measure the physiological response of a cell upon drug-receptor interaction. For Gi-coupled receptors like the α2-adrenergic receptor, a cAMP assay can determine the antagonist activity of this compound.[16][17][18]

Methodology:

-

Cell Culture: Use a cell line stably expressing the Gi-coupled receptor of interest (e.g., α2-adrenergic).

-

Stimulation: To measure inhibition, intracellular cAMP levels must first be stimulated. This is achieved by treating the cells with forskolin, a direct activator of adenylyl cyclase.[19]

-

Agonist Treatment: Cells are then treated with a known α2-receptor agonist (e.g., clonidine). This activates the Gi pathway, which inhibits the forskolin-stimulated adenylyl cyclase, causing a measurable drop in cAMP levels.

-

Antagonist Competition: To test this compound's antagonist effect, cells are pre-incubated with various concentrations of this compound before the addition of the agonist.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. Modern methods are often non-radioactive and use technologies like GloSensor™, AlphaScreen™, or HTRF, which involve competitive immunoassays where cellular cAMP competes with a labeled cAMP analog, generating a detectable signal (luminescence or fluorescence) that is inversely proportional to the amount of cAMP produced by the cells.[17][18][20]

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified. An IC50 value is determined, representing the concentration of this compound that restores the cAMP level to 50% of the maximal agonist-inhibited response. This confirms its functional antagonism at the receptor.

This compound's pharmacological profile is characterized by its potent antagonism of D2 and 5-HT2A receptors, but its interactions with adrenergic and histaminergic receptors are crucial for understanding its full clinical effects. The antagonism at α1, α2, and H1 receptors contributes significantly to its side-effect profile, including orthostatic hypotension and sedation. The quantitative data derived from robust experimental protocols like radioligand binding and functional cAMP assays provide essential insights for drug development professionals and researchers, allowing for a more complete characterization of this compound's mechanism of action and its differentiation from other antipsychotic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. psychdb.com [psychdb.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. droracle.ai [droracle.ai]

- 7. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]

- 8. Safety and Efficacy of this compound Extended-Release in Acute and Maintenance Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Pharmacology of Risperidone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]

- 12. This compound to Treat Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Paliperidone in Schizophrenia Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of paliperidone, an atypical antipsychotic, in preclinical models of schizophrenia. It delves into the molecular mechanisms, summarizes key quantitative findings, and offers detailed experimental protocols to facilitate further research in this critical area of neuropharmacology.

Core Neuroprotective Mechanisms of this compound

This compound, the active metabolite of risperidone, exerts its therapeutic effects in schizophrenia primarily through dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3] Beyond its established antipsychotic properties, a growing body of evidence highlights its significant neuroprotective capabilities. These effects are attributed to its ability to modulate key cellular pathways involved in neuronal survival, inflammation, and oxidative stress.[4]

Attenuation of Oxidative Stress

Oxidative stress is increasingly implicated in the pathophysiology of schizophrenia.[4] this compound has been shown to positively alter the antioxidant status in the brain.[5] Studies in rat models demonstrate that this compound administration does not lead to an increase in oxidative stress markers.[5] In fact, in models of restraint stress, this compound upregulates antioxidant response element-dependent enzymes.[6] It has been shown to reduce oxidative stress induced by microglia overactivation, thereby decreasing the production of microglia-derived free radicals and protecting neurons.[4]

Anti-inflammatory Activity

Neuroinflammation is another key pathological feature of schizophrenia. This compound demonstrates potent anti-inflammatory effects. It can prevent the activation of the Toll-Like Receptor 4 (TLR4) signaling pathway in the prefrontal cortex of rats subjected to stress.[7] This is significant as the TLR4 pathway is a key component of the innate immune system that can trigger inflammatory responses. Furthermore, in acute stress conditions, this compound has been shown to increase the levels of anti-inflammatory cytokines such as transforming growth factor-β and interleukin-10, promoting a shift towards an anti-inflammatory M2 microglial phenotype.[6][8]

Modulation of Pro-Survival Signaling Pathways

This compound has been demonstrated to protect prefrontal cortical neurons from damage by modulating the Akt/GSK-3β signaling pathway.[9] This pathway is crucial for cell survival and function, and its dysregulation has been linked to schizophrenia.[10][11] this compound can reverse the inhibition of this pathway caused by NMDA receptor antagonists, thereby promoting neuronal survival and neurite outgrowth.[9]

Enhancement of Neurotrophic Factors

Studies have shown that this compound, similar to its parent compound risperidone, can increase serum levels of Brain-Derived Neurotrophic Factor (BDNF) in first-episode schizophrenia patients.[12][13][14] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. This effect on BDNF may contribute to the cognitive improvements observed in patients treated with this compound.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Oxidative Stress Markers in Rat Brain

| Parameter | Treatment Group | Result | p-value | Reference |

| Xanthine Oxidase (XO) | This compound (1 mg/kg for 14 days) | Significantly reduced | P = 0.0001 | [5] |

| Adenosine Deaminase (ADA) | This compound (1 mg/kg for 14 days) | Significantly decreased | P = 0.015 | [5] |

| Catalase (CAT) | This compound (1 mg/kg for 14 days) | Significantly lower | P = 0.004 | [5] |

| Superoxide Dismutase (SOD) | This compound (1 mg/kg for 14 days) | Insignificantly increased | P = 0.49 | [5] |

| Malondialdehyde (MDA) | This compound (1 mg/kg for 14 days) | Insignificantly increased | P = 0.71 | [5] |

| Nitric Oxide (NO) | This compound (1 mg/kg for 14 days) | Insignificantly increased | P = 0.26 | [5] |

| Glutathione Peroxidase (GSH-Px) | This compound (1 mg/kg for 14 days) | Insignificantly decreased | P = 0.30 | [5] |

Table 2: Neuroprotective Effects of this compound in an MK-801-Induced Neurotoxicity Model

| Parameter | Treatment Condition | Result | p-value | Reference |

| Neurotoxicity (MTT assay) | This compound + MK-801 | Inhibited MK-801 induced neurotoxicity | p<0.01 | [9] |

| Neurotoxicity (LDH assay) | This compound + MK-801 | Inhibited MK-801 induced neurotoxicity | p<0.01 | [9] |

| Intracellular Calcium ([Ca2+]i) | This compound + MK-801 | Attenuated elevation induced by MK-801 | p<0.01 | [9] |

| Neurite Outgrowth | This compound + MK-801 | Retarded MK-801-mediated inhibition | p<0.01 | [9] |

| Akt1 Gene Expression & Phosphorylation | This compound + MK-801 | Reversed MK-801-induced decreases | p<0.01 | [9] |

| GSK3β Gene Expression & Phosphorylation | This compound + MK-801 | Reversed MK-801-induced decreases | p<0.01 | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MK-801-Induced Neurotoxicity in Mouse Embryonic Prefrontal Cortical Neurons[10]

-

Objective: To assess the neuroprotective effect of this compound against NMDA receptor antagonist-induced neuronal damage.

-

Cell Culture:

-

Dissect prefrontal cortices from embryonic day 15-16 mice.

-

Dissociate tissue into single cells by mechanical trituration.

-

Plate neurons on poly-L-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Culture neurons for 7-10 days in vitro before treatment.

-

-

Treatment:

-

Pre-treat neurons with various concentrations of this compound for 2 hours.

-

Expose neurons to the NMDA receptor antagonist MK-801 (dizocilpine maleate) for 24 hours.

-

-

Neurotoxicity Assessment:

-

MTT Assay: Measure cell viability by assessing the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

-

LDH Assay: Quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

-

-

Intracellular Calcium Imaging:

-

Load neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Measure changes in intracellular free calcium concentration ([Ca2+]i) using fluorescence microscopy following exposure to MK-801 with or without this compound pre-treatment.

-

-

Neurite Outgrowth Analysis:

-

Immunostain neurons for a neuronal marker (e.g., β-III tubulin).

-

Capture images using fluorescence microscopy.

-

Quantify neurite length and branching using image analysis software.

-

-

Western Blot Analysis:

-

Lyse treated neurons and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against total and phosphorylated forms of Akt1 and GSK3β.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.

-

Quantify band intensity using densitometry.

-

Acute and Chronic Restraint Stress Models in Rats[8]

-

Objective: To investigate the anti-inflammatory and antioxidant effects of this compound in stress-induced models relevant to schizophrenia.

-

Animals: Adult male Sprague-Dawley rats.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle (saline with 0.1% Tween 20) via intraperitoneal injection.

-

Acute Restraint Stress Protocol:

-

Place rats in a well-ventilated restraint tube for a single period (e.g., 2 hours).

-

Sacrifice animals immediately after the stress period.

-

-

Chronic Restraint Stress Protocol:

-

Subject rats to restraint stress (e.g., 6 hours/day) for a prolonged period (e.g., 21 days).

-

Administer this compound or vehicle daily before the stress session.

-

Sacrifice animals after the final stress session.

-

-

Tissue Collection and Analysis:

-

Collect prefrontal cortex (PFC) and colon samples.

-

Homogenize tissues for protein and RNA analysis.

-

Western Blot: Analyze the expression of proteins in the TLR4 signaling pathway (TLR4, MyD88, MD-2), inflammatory markers (iNOS, COX-2), and endogenous activators of TLR4 (HSP70, HMGB1).

-

RT-PCR: Analyze the mRNA expression of the corresponding genes.

-

ELISA: Measure plasma levels of lipopolysaccharide (LPS) and colonic levels of immunoglobulin A (IgA) and the chemokine CCL28.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound's neuroprotective signaling pathways.

Experimental Workflows

Caption: Workflow for MK-801 induced neurotoxicity studies.

Caption: Workflow for restraint stress models.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. This compound: the evidence of its therapeutic value in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Properties of Second-Generation Antipsychotics: Focus on Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound regulates intracellular redox system in rat brain: Role of purine mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Atypical Antipsychotic this compound Regulates Endogenous Antioxidant/Anti-Inflammatory Pathways in Rat Models of Acute and Chronic Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Prevents Brain Toll-Like Receptor 4 Pathway Activation and Neuroinflammation in Rat Models of Acute and Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Atypical Antipsychotic this compound Regulates Endogenous Antioxidant/Anti-Inflammatory Pathways in Rat Models of Acute and Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound protects prefrontal cortical neurons from damages caused by MK-801 via Akt1/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Risperidone and this compound on Brain-Derived Neurotrophic Factor and N400 in First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Risperidone and this compound on Brain-Derived Neurotrophic Factor and N400 in First-Episode Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Paliperidone's Impact on Brain-Derived Neurotrophic Factor (BDNF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paliperidone, an atypical antipsychotic, has demonstrated a significant impact on brain-derived neurotrophic factor (BDNF), a key molecule implicated in neuronal survival, growth, and synaptic plasticity. Clinical and preclinical evidence indicates that this compound treatment can lead to an increase in BDNF levels, suggesting a potential neuroprotective mechanism of action. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's effect on BDNF.

Quantitative Impact of this compound on BDNF Levels

Clinical research has quantified the effect of this compound on serum BDNF levels in patients with schizophrenia. A key study by Wu et al. (2018) provides robust data on this topic.[1]

| Study Population | Treatment Group | Duration | Baseline BDNF (mean ± SD) | Post-treatment BDNF (mean ± SD) | p-value |

| First-episode schizophrenia patients (n=47) | This compound | 12 weeks | Not explicitly stated, but both groups showed significant increases | Not explicitly stated, but both groups showed significant increases | < 0.01 |

| First-episode schizophrenia patients (n=47) | Risperidone | 12 weeks | Not explicitly stated, but both groups showed significant increases | Not explicitly stated, but both groups showed significant increases | < 0.01 |

Table 1: Effect of this compound on Serum BDNF Levels in First-Episode Schizophrenia Patients. [1][2][3]

In this 12-week study, both this compound and its parent compound, risperidone, led to a statistically significant increase in serum BDNF levels in patients experiencing their first episode of schizophrenia.[1][2][3] While the baseline and post-treatment absolute values were not detailed in the available literature, the significant p-value underscores the robust effect of this compound on BDNF.[1] Interestingly, a negative correlation was observed between the increase in serum BDNF and the reduction in the Positive and Negative Syndrome Scale (PANSS) score in the this compound group, suggesting a link between the neurotrophic response and clinical improvement.[1][2]

Preclinical evidence from animal models further supports these findings. A study by Keskin et al. (2018) demonstrated that chronic administration of this compound (0.25 and 0.50 mg/kg) to mice resulted in the upregulation of several neurotrophic factors in the hippocampus, including BDNF and cAMP response element-binding protein (CREB).[4]

Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for the replication and interpretation of these findings.

Clinical Trial Protocol (Wu et al., 2018)

-

Study Design: A 12-week, randomized, controlled trial.[1]

-

Participants: 98 patients with first-episode schizophrenia were randomly assigned to either a this compound or risperidone treatment group.[1]

-

Intervention: Patients received either this compound or risperidone for 12 weeks.[1]

-

Data Collection:

-

Serum BDNF Levels: Blood samples were collected at baseline and after 12 weeks of treatment. Serum BDNF concentrations were measured using an enzyme-linked immunosorbent assay (ELISA).[1]

-

Clinical Assessment: The severity of schizophrenic symptoms was evaluated using the Positive and Negative Syndrome Scale (PANSS).[1]

-

-

Statistical Analysis: A comparison of BDNF levels and PANSS scores before and after treatment was conducted, with a p-value of less than 0.05 considered statistically significant.[1]

Preclinical Study Protocol (Keskin et al., 2018)

-

Animal Model: Mice were used to investigate the effects of chronic antipsychotic administration.[4]

-

Intervention: Mice were administered this compound (0.25 and 0.50 mg/kg), asenapine, or haloperidol.[4]

-

Tissue Analysis: The expression levels of neurotrophic factors, including BDNF and CREB, were measured in the hippocampus.[4]

General Serum BDNF Measurement Protocol (ELISA)

While the specific ELISA kit manufacturer used in the Wu et al. (2018) study is not specified in the available literature, a general protocol for serum BDNF measurement is as follows:

-

Blood Collection and Processing: Whole blood is collected and allowed to clot at room temperature. The sample is then centrifuged to separate the serum, which is subsequently stored at -70°C or -80°C.[5]

-

ELISA Procedure: A sandwich ELISA is typically employed. This involves the following steps:

-

A microplate is pre-coated with a capture antibody specific for BDNF.

-

Serum samples and standards are added to the wells, allowing any BDNF present to bind to the capture antibody.

-

A detection antibody, also specific for BDNF and typically biotinylated, is added.

-

A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, which reacts with HRP to produce a colorimetric signal.

-

The intensity of the color, which is proportional to the amount of BDNF in the sample, is measured using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of BDNF, and the concentrations in the patient samples are determined by interpolating from this curve.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms by which this compound increases BDNF are still under investigation. However, current evidence points to the involvement of its primary pharmacological action: the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Proposed Signaling Pathway

The following diagram illustrates a plausible signaling cascade initiated by this compound's receptor antagonism, leading to increased BDNF expression. This pathway is a synthesis of findings from various studies on antipsychotics and neurotrophic factor regulation.

References

- 1. Effects of Risperidone and this compound on Brain-Derived Neurotrophic Factor and N400 in First-Episode Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Risperidone and this compound on Brain-Derived Neurotrophic Factor and N400 in First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Asenapine and this compound on Depression, Anxiety and Analgesy in Mice: Alterations in Brain Neurotrophic Factors, Neurogenesis, and Blood Enzyme Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is Serum Brain-Derived Neurotrophic Factor a Biomarker for Cognitive Enhancement in Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Discovery and Development of Paliperidone: A Technical Guide

Introduction

Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a benzisoxazole derivative approved for the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Unlike a novel chemical entity, the development of this compound (also known as 9-hydroxyrisperidone) leveraged the existing knowledge of its parent drug, risperidone. The preclinical development focused on characterizing its distinct pharmacological profile and establishing its safety and efficacy, which ultimately supported its formulation as both an extended-release oral tablet and a long-acting injectable suspension.[4][5] This guide provides a detailed overview of the core preclinical studies that underpinned the clinical development of this compound.

Mechanism of Action

The therapeutic effects of this compound in schizophrenia are believed to be mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][6][7] This dual antagonism is a hallmark of atypical antipsychotics, thought to contribute to efficacy against both positive and negative symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects (EPS) associated with D2 receptor blockade alone.

This compound also demonstrates antagonistic activity at several other receptor sites, including alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, and histamine H1 receptors.[2][8][9] This broader receptor profile may contribute to some of the drug's other therapeutic effects and side effects, such as orthostatic hypotension and sedation.[3] Notably, this compound has negligible affinity for cholinergic muscarinic and β1- and β2-adrenergic receptors.[9][10][11]

Pharmacodynamics

Receptor Binding Affinity

This compound's pharmacological activity is defined by its binding affinity to various neurotransmitter receptors. Preclinical studies using human brain tissue and cloned human receptors have quantified these interactions. This compound exhibits the highest affinity for serotonin 5-HT2A and dopamine D2 receptors.[4][5]

| Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin (5-HT2A) | 0.22 - 1.21 | [9][10] |

| Dopamine (D2) | 2.8 - 6.6 | [9][10] |

| Histamine (H1) | 3.4 - 34 | [8][9] |

| Adrenergic (α1) | 1.3 - 11 | [8][9] |

| Adrenergic (α2) | Lower affinity | [8] |

| Dopamine (D3) | Moderate affinity | [10] |

| Serotonin (5-HT1D) | Moderate affinity | [10] |

| Serotonin (5-HT7) | Significant affinity | [4][10][12] |

| Cholinergic Muscarinic | Negligible affinity | [9][10][11] |

| β-Adrenergic | Negligible affinity | [10][11] |

Table 1: In Vitro Receptor Binding Affinities of this compound.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies have been conducted to determine the relationship between plasma concentrations of this compound and central D2 receptor occupancy. These studies are crucial for establishing a therapeutic dose range. For instance, it has been proposed that a D2 receptor occupancy of 70-80% is optimal for antipsychotic efficacy while minimizing the risk of EPS.[9] Studies with this compound extended-release (ER) tablets indicated that doses of 6-9 mg achieve this target range.[9]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several animal species, including rats and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following oral administration in animal models, this compound is well-absorbed.[13] However, its penetration across the blood-brain barrier is somewhat limited compared to its parent compound, risperidone, which is attributed to this compound's lower lipophilicity.[13] Peak concentrations are observed in various tissues, including the spleen, kidney, lung, and liver.[13]

Metabolism and Excretion

This compound undergoes less extensive hepatic metabolism compared to risperidone, as it is already an active metabolite.[3] Metabolism in rats and dogs primarily involves hydroxylation, N-dealkylation, and benzisoxazole scission.[13][14] A key difference between species is the primary route of excretion: in rats, excretion is mainly through feces, whereas in dogs and humans, it is predominantly via urine.[13][14] The metabolites identified in animal studies were also found in humans.[14]

| Parameter | Rat | Dog | Reference(s) |

| Primary Excretion Route | Feces | Urine | [13][14] |

| Metabolism | Extensive Biotransformation | Less Extensive than in rats | [13][14] |

| Bioavailability (Oral) | Not specified | 100% | [15] |

| Volume of Distribution | Not specified | 8.5 L | [15] |

Table 2: Summary of this compound Pharmacokinetics in Preclinical Species.

Preclinical Efficacy Models

The antipsychotic potential of this compound was assessed in various rodent models designed to replicate aspects of schizophrenia.

Amphetamine and MK-801-Induced Hyperlocomotion